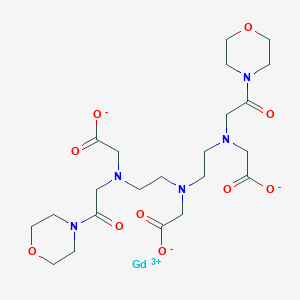
N-Oleoylethanolamide-d4
Overview
Description
N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled version of Oleoylethanolamide (OEA). OEA is a high-affinity endogenous PPAR-α agonist, which plays an important role in the treatment of obesity and arteriosclerosis . OEA-d4 is used largely as a tracer for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of N-Oleoylethanolamide-d4 is C20H35D4NO2 . It is a deuterium-labeled version of Oleoylethanolamide, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium .Physical And Chemical Properties Analysis
N-Oleoylethanolamide-d4 is a solid substance with a white to off-white color . It has a molecular weight of 329.55 . It is soluble in DMSO .Scientific Research Applications
Obesity Management
OEA-d4 is a high-affinity endogenous ligand of nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-α), which plays important physiological and metabolic actions . It has been suggested as a possible therapeutic agent for the management of obesity .
Control of Food Intake
OEA-d4 leads to satiation or meal termination through PPAR-α activation and fatty acid translocase (FAT)/CD36 . It also promotes food intake control .
Lipid Metabolism
The lipid-amide OEA-d4 stimulates fatty acid uptake, lipolysis, and beta-oxidation .
Regulation of Dietary Fat Consumption
OEA-d4 may be a key component of the physiological system involved in the regulation of dietary fat consumption and energy homeostasis .
Activation of Hedonic Dopamine Pathways
OEA-d4 exerts satiety-inducing effects by activating the hedonic dopamine pathways .
Increase of Homeostatic Oxytocin and Brain Histamine
OEA-d4 increases homeostatic oxytocin and brain histamine, contributing to its satiety-inducing effects .
Research on Atherosclerosis
OEA-d4 can be used in research related to atherosclerosis due to its high affinity as an endogenous PPAR-α agonist .
Ligand for HIF-3α
OEA-d4 has been identified as an endogenous ligand for Hypoxia-inducible factor 3-alpha (HIF-3α), which opens up new avenues for research .
Mechanism of Action
Target of Action
N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled form of Oleoylethanolamide (OEA), an endogenous lipid amide . The primary target of OEA is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis .
Mode of Action
OEA-d4, like its parent compound OEA, acts as a high-affinity agonist at PPAR-α . Instead, it activates PPAR-α and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway .
Biochemical Pathways
The activation of PPAR-α by OEA-d4 leads to the modulation of various biochemical pathways. These include the regulation of genes involved in lipid metabolism, fatty acid uptake, lipolysis, and beta-oxidation . The compound also influences the sphingolipid signaling pathway through its inhibitory action on ceramidase .
Pharmacokinetics
As a lipid compound, its bioavailability and pharmacokinetic profile are likely influenced by factors such as lipid solubility and transport mechanisms .
Result of Action
The activation of PPAR-α by OEA-d4 has several molecular and cellular effects. It enhances microglial Aβ uptake and clearance, suppresses lipid droplet accumulation, and inhibits inflammasome activation . These actions contribute to the compound’s potential therapeutic effects in conditions such as obesity and arteriosclerosis .
Action Environment
The action, efficacy, and stability of OEA-d4 can be influenced by various environmental factors. These may include the presence of other lipids, the state of the endocannabinoid system, and individual variations in PPAR-α expression and function
Future Directions
N-Oleoylethanolamide-d4, due to its potential to affect the pharmacokinetic and metabolic profiles of drugs, could be a valuable tool in drug development and research . Its parent compound, OEA, has shown promise in the treatment of obesity and arteriosclerosis, suggesting potential therapeutic applications for N-Oleoylethanolamide-d4 as well .
properties
IUPAC Name |
(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-QAFBOUAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223084 | |
| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Oleoylethanolamide-d4 | |
CAS RN |
946524-36-3 | |
| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















